

Spectroscopic Analysis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1310642

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-(trifluoromethyl)quinoline-4-carbaldehyde**. For contextual comparison, spectral data for the related compounds, 2-(trifluoromethyl)quinoline and quinoline-4-carbaldehyde, are also presented. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug development and materials science.

Comparative NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **2-(trifluoromethyl)quinoline-4-carbaldehyde** and its structural analogs. The data for the target compound is predicted based on the analysis of its constituent fragments, providing a valuable reference for experimental verification.

Table 1: ^1H NMR Spectral Data (ppm)

Proton Assignment	2-(Trifluoromethyl)quinoline-4-carbaldehyde (Predicted)	Quinoline-4-carbaldehyde[1]	2-(Trifluoromethyl)quinoline[2]
H-3	~8.0	7.81 (d, J = 4.3 Hz)	7.75 (d, J = 8.8 Hz)
H-5	~8.3	9.04 (d, J = 8.6 Hz)	8.24 (d, J = 8.4 Hz)
H-6	~7.8	7.76 (t, J = 8.0 Hz)	7.69 (td, J = 8.2, 1.2 Hz)
H-7	~7.9	7.84 (t, J = 7.6 Hz)	7.81–7.86 (m)
H-8	~9.1	8.24 (d, J = 8.2 Hz)	7.92 (d, J = 8.0 Hz)
-CHO	~10.6	10.54 (s)	-

Note: Predicted values for **2-(trifluoromethyl)quinoline-4-carbaldehyde** are estimates based on the additive effects of the trifluoromethyl and carbaldehyde groups on the quinoline core.

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon Assignment	2-(Trifluoromethyl)quinoline-4-carbaldehyde (Predicted)	Quinoline-4-carbaldehyde[1]
C-2	~145 (q, J ≈ 35 Hz)	150.7
C-3	~120	124.1
C-4	~148	137.0
C-4a	~125	129.6
C-5	~130	124.7
C-6	~128	130.3
C-7	~131	130.4
C-8	~129	126.0
C-8a	~149	149.5
-CHO	~193	193.1
-CF ₃	~122 (q, J ≈ 275 Hz)	-

Note: Predicted values and coupling constants (J) are estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde:

A common synthetic route involves the oxidation of the corresponding alcohol, 2-(trifluoromethyl)quinoline-4-methanol. A general procedure is as follows:

- **Dissolution:** Dissolve 2-(trifluoromethyl)quinoline-4-methanol in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
- **Oxidation:** Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.

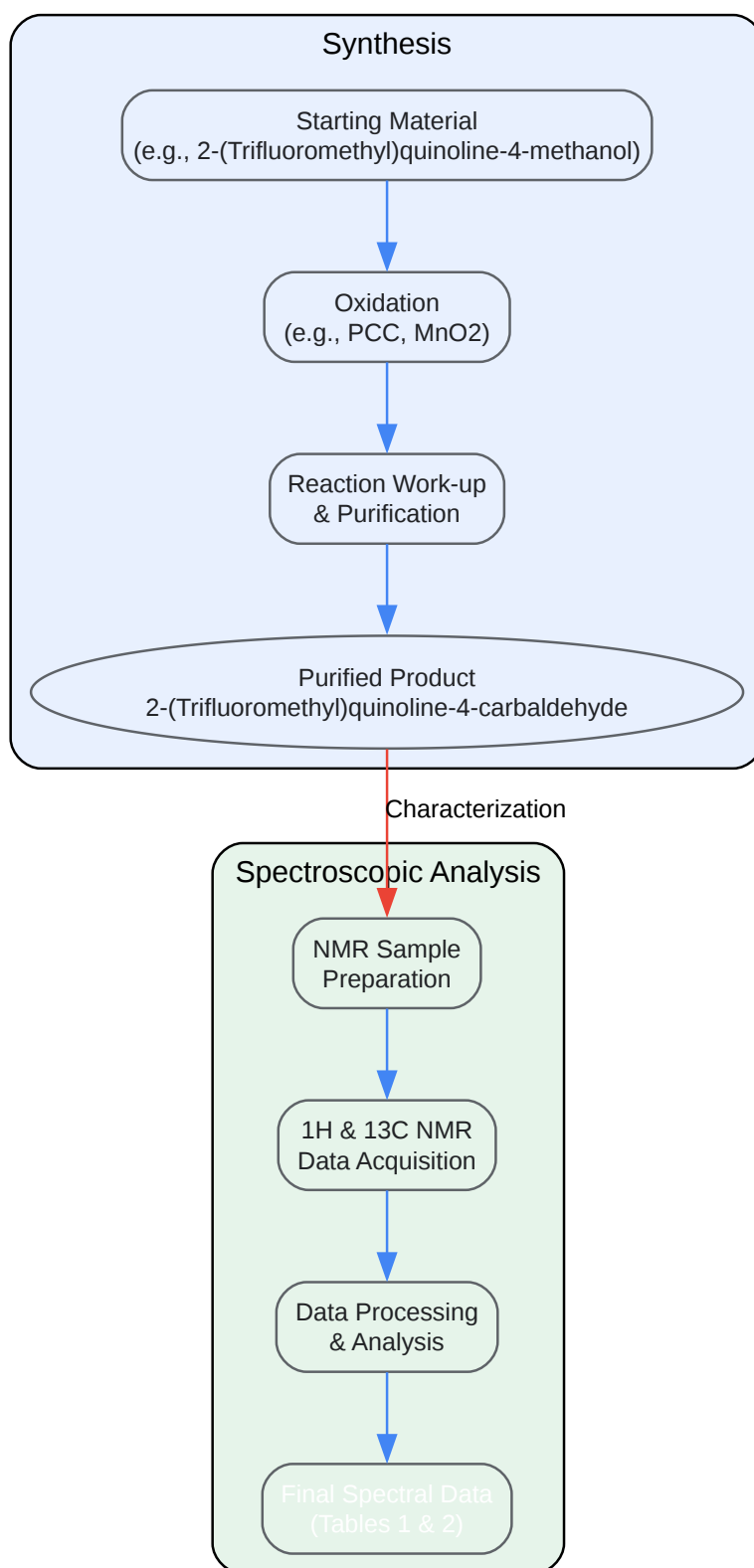
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite to remove solid residues.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
- **Characterization:** Confirm the structure of the purified product using NMR spectroscopy (^1H , ^{13}C , ^{19}F), mass spectrometry, and infrared spectroscopy.

NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- **Spectral Parameters:** For ^1H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of the target compound to its spectroscopic characterization.



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